molecular formula C14H12N4O5 B8633859 3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione

3-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione

Cat. No. B8633859
M. Wt: 316.27 g/mol
InChI Key: KHEXQYOPAOPUQQ-UHFFFAOYSA-N
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Patent
US08906932B2

Procedure details

A mixture of 3-(2-methyl-5-nitro-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione (250 mg) and Pd(OH)2 on carbon (110 mg) in DMF (40 mL) was shaken under hydrogen (50 psi) for 12 hrs. The suspension was filtered through a pad of Celite and washed with DMF (10 mL). The filtrate was concentrated in vacuo and the resulting oil was purified by flash column chromatography (silica gel, methanol/methylene chloride) to give 3-(5-amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione as a white solid (156 mg, 69% yield): HPLC: Waters Symmetry C18, 5 μm, 3.9×150 mm, 1 mL/min, 240 nm, 10/90 CH3CN/0.1% H3PO4, 3.52 min (99.9%); mp: 293-295° C.; 1H NMR (DMSO-d6) δ 2.10-2.17 (m, 1H, CHH), 2.53 (s, 3H, CH3), 2.59-2.69 (m, 2H, CH2), 2.76-2.89 (m, 1H, CHH), 5.14 (dd, J=6, 11 Hz, 1H, NCH), 6.56 (d, J=8 Hz, 1H, Ar), 6.59 (d, J=8 Hz, 1H, Ar), 7.02 (s, 2H, NH2), 7.36 (t, J=8 Hz, 1H, Ar), 10.98 (s, 1H, NH); 13C NMR (DMSO-d6) δ 20.98, 23.14, 30.52, 55.92, 104.15, 110.48, 111.37, 134.92, 148.17, 150.55, 153.62, 162.59, 169.65, 172.57; LCMS: MH=287; Anal. Calcd. for C14H14N4O3+0.3H2O: C, 57.65; H, 5.05; N, 19.21. Found: C, 57.50; H, 4.73; N, 19.00.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]([CH:12]2[CH2:17][CH2:16][C:15](=[O:18])[NH:14][C:13]2=[O:19])[C:10](=[O:20])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:21]([O-])=O)[N:3]=1>CN(C=O)C.[OH-].[OH-].[Pd+2]>[NH2:21][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[C:10](=[O:20])[N:11]([CH:12]1[CH2:17][CH2:16][C:15](=[O:18])[NH:14][C:13]1=[O:19])[C:2]([CH3:1])=[N:3]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
CC1=NC2=CC=CC(=C2C(N1C1C(NC(CC1)=O)=O)=O)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
110 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
was shaken under hydrogen (50 psi) for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of Celite
WASH
Type
WASH
Details
washed with DMF (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting oil was purified by flash column chromatography (silica gel, methanol/methylene chloride)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C2C(N(C(=NC2=CC=C1)C)C1C(NC(CC1)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 156 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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